Epiandrosterone acetate

Beschreibung

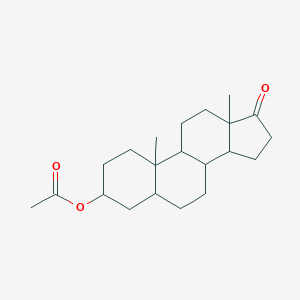

Structure

2D Structure

Eigenschaften

IUPAC Name |

(10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h14-18H,4-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDCINQSOYQUNKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1239-31-2, 1164-95-0 | |

| Record name | Epiandrosterone acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120612 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Androsterone acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.284 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthesis and Endogenous Formation Pathways of Epiandrosterone and Its Acetate Esters

Precursor Pathways for Epiandrosterone (B191177) Synthesis

The journey to epiandrosterone begins with the synthesis of its precursor, DHEA, a process primarily occurring in the adrenal glands and gonads.

Adrenal and Gonadal Steroidogenesis Leading to Dehydroepiandrosterone (B1670201) (DHEA)

The production of DHEA is a multi-step process that starts with cholesterol. wikipedia.org This intricate pathway, known as steroidogenesis, is compartmentalized within the mitochondria and endoplasmic reticulum of steroidogenic cells.

The initial and rate-limiting step is the conversion of cholesterol to pregnenolone (B344588). This reaction is catalyzed by the enzyme cholesterol side-chain cleavage enzyme, also known as CYP11A1 or P450scc. wikipedia.orgscielo.br Pregnenolone then serves as the central precursor for all steroid hormones. scielo.br

From pregnenolone, the synthesis of DHEA proceeds via the action of a single enzyme, 17α-hydroxylase/17,20-lyase, or CYP17A1. scielo.brnih.gov This enzyme possesses dual functionality:

17α-hydroxylase activity: It first converts pregnenolone to 17-hydroxypregnenolone. scielo.br

17,20-lyase activity: Subsequently, it cleaves the C17-20 bond of 17-hydroxypregnenolone to yield DHEA. scielo.br

The 17,20-lyase activity of CYP17A1 is significantly enhanced by the presence of a cofactor, cytochrome b5, which is notably expressed in the zona reticularis of the adrenal cortex, the primary site of DHEA synthesis. scielo.brnih.gov DHEA is one of the most abundant circulating steroids in humans. wikipedia.org

Key Enzymes in DHEA Biosynthesis

| Enzyme | Function | Location |

|---|---|---|

| CYP11A1 (P450scc) | Converts cholesterol to pregnenolone | Mitochondria |

| CYP17A1 | Converts pregnenolone to 17-hydroxypregnenolone and then to DHEA | Endoplasmic Reticulum |

| Cytochrome b5 | Enhances the 17,20-lyase activity of CYP17A1 | Endoplasmic Reticulum |

Enzymatic Conversions of Dehydroepiandrosterone to Epiandrosterone

Once DHEA is synthesized, it can be metabolized into a variety of other steroids, including epiandrosterone. This conversion involves the action of several enzymes that are part of the 17-hydroxysteroid dehydrogenase (17β-HSD) and 5α-reductase families.

The pathway from DHEA to epiandrosterone is not a single step but rather a series of reactions. A key intermediate in this process is androstenedione (B190577). DHEA is converted to androstenedione by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD). From androstenedione, the pathway can proceed to the formation of 5α-androstanedione by the action of 5α-reductase. Subsequently, 5α-androstanedione can be converted to epiandrosterone by a 3-ketosteroid reductase.

Alternatively, DHEA can be converted to androstenediol, which can then be converted to testosterone (B1683101). Testosterone can then be 5α-reduced to dihydrotestosterone (B1667394) (DHT), which can be further metabolized to androsterone (B159326) and epiandrosterone. The conversion of DHEA and its metabolites into more potent androgens occurs in various peripheral tissues. oup.com

Endogenous Esterification Mechanisms of Epiandrosterone

The formation of steroid esters, including epiandrosterone acetate (B1210297), is a significant aspect of steroid metabolism, although less understood than the primary biosynthetic pathways.

Identification of Naturally Occurring Steroid Acetates in Biological Systems

While fatty acid esters of various steroids have been identified in the body, the natural occurrence of steroid acetates is less clear. nih.govoup.com In fact, some studies have shown that steroid acetates can be produced as artifacts during the extraction process when solvents like ethyl acetate are used. oup.com This non-enzymatic transesterification can lead to the erroneous identification of steroid acetates in biological samples. oup.com

However, the existence of at least one naturally occurring C21 steroid acetate, 11-dehydrocorticosterone (B106187) acetate, has been reported in human plasma, suggesting that endogenous acetylation of steroids is possible. nih.gov Despite this, direct evidence for the endogenous enzymatic production of epiandrosterone acetate in human tissues remains to be definitively established.

Tissue-Specific Biosynthetic Fluxes Relevant to Androstane (B1237026) Production

The synthesis and metabolism of androstanes, the class of steroids to which epiandrosterone belongs, exhibit significant tissue-specific variations. taylorfrancis.comnih.gov The expression and activity of the necessary steroidogenic enzymes differ across various tissues, leading to distinct steroid profiles. nih.govembopress.org

For instance, the adrenal glands are the primary source of DHEA, while the gonads also contribute to its production. wikipedia.org The subsequent conversion of DHEA to other androgens, including the precursors to epiandrosterone, occurs not only in these primary steroidogenic organs but also in a variety of peripheral tissues, a concept known as intracrinology. nih.gov These tissues possess the enzymatic machinery to locally synthesize active androgens from circulating precursors. nih.gov

The expression of enzymes like 5α-reductase and various 17β-hydroxysteroid dehydrogenases is crucial in determining the local androgenic environment. nih.gov Therefore, the biosynthetic flux towards epiandrosterone production is likely to be highly dependent on the specific enzymatic landscape of a given tissue.

Molecular and Cellular Mechanisms of Action of Epiandrosterone Acetate and Its Derivatives

Interactions with Nuclear Receptors

Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression in response to small lipophilic molecules. Epiandrosterone (B191177) and its derivatives interact with several key nuclear receptors, influencing a range of physiological processes.

Epiandrosterone is recognized as a steroid hormone with weak androgenic activity. webmd.com Its interaction with the androgen receptor (AR), a member of the steroid and nuclear receptor superfamily, is a key aspect of its mechanism of action. nih.gov The binding of a ligand to the AR induces a series of conformational changes that facilitate receptor-protein and receptor-DNA interactions, ultimately leading to the regulation of target gene expression. nih.gov

The biological activities of Epiandrosterone and its derivatives are not limited to the androgen receptor. As metabolites of DHEA, they can also interact with estrogen receptors (ERα and ERβ), which are key mediators of estrogen signaling. nih.govnih.gov Research has shown that various DHEA metabolites can activate both ERα and ERβ, thereby modulating the expression of estrogen-regulated genes. nih.govnih.gov

Interestingly, some derivatives of Epiandrosterone exhibit anti-estrogenic properties. For example, 7β-hydroxy-epiandrosterone (7β-OH-EpiA) has been shown to exert anti-estrogenic effects in breast cancer cell lines by interacting with ERβ. nih.gov This interaction can lead to the inhibition of cell proliferation and cell cycle arrest. nih.gov Furthermore, studies have indicated that DHEA metabolites can directly compete with 17β-estradiol for binding to both ERα and ERβ. nih.govnih.gov This competitive binding suggests a direct interaction with the receptors, influencing estrogen-dependent cellular processes. nih.govnih.gov

The interaction of these compounds with estrogen receptors is complex and can be influenced by the specific derivative and the cellular context. For instance, another DHEA metabolite, 7α-hydroxy-epiandrosterone (7α-OH-EpiA), has been reported to inhibit the proliferation of certain cancer cells through the inhibition of ERα and the activation of ERβ. nih.gov

Estrogen Receptor Interactions of DHEA Metabolites

| Compound | Receptor Interaction | Observed Effect | Reference |

|---|---|---|---|

| DHEA Metabolites (general) | ERα and ERβ | Activate receptors and compete with 17β-estradiol for binding. | nih.govnih.gov |

| 7β-hydroxy-epiandrosterone (7β-OH-EpiA) | ERβ | Exerts anti-estrogenic effects, inhibits cell proliferation. | nih.gov |

| 7α-hydroxy-epiandrosterone (7α-OH-EpiA) | ERα (inhibition), ERβ (activation) | Inhibits proliferation of certain cancer cells. | nih.gov |

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a crucial role in lipid and glucose metabolism. nih.gov Dehydroepiandrosterone (B1670201) (DHEA), the precursor to Epiandrosterone, has been shown to modulate the activity of PPARs. Specifically, DHEA can activate PPARα, not through direct binding, but by altering the receptor's levels and phosphorylation status. drugbank.com This indirect activation mechanism involves the dephosphorylation of serine residues on the PPARα protein, which enhances its transcriptional activity. drugbank.com

Furthermore, administration of DHEA has been linked to an increase in the expression of PPARγ mRNA. nih.gov This upregulation of PPARγ may be involved in some of the metabolic effects attributed to DHEA and its derivatives. nih.gov The modulation of PPARs by these compounds highlights a potential role in regulating energy homeostasis.

The Pregnane X Receptor (PXR) is another nuclear receptor that is important for sensing foreign compounds (xenobiotics) and regulating their metabolism. nih.gov While the direct modulation of PXR by Epiandrosterone acetate (B1210297) has not been extensively characterized, the known interactions of other steroids with this receptor suggest a potential for such interactions.

Recent computational studies have explored the interaction of Epiandrosterone derivatives with other important cellular targets, such as Cyclin-Dependent Kinase 6 (CDK6). CDK6 is a key regulator of the cell cycle, and its inhibition is a target for cancer therapy. Theoretical binding affinity studies have been conducted on 16-substituted dehydroepiandrosterone derivatives to evaluate their potential as CDK6 inhibitors.

These in silico studies utilize molecular docking to predict the binding energies and interaction patterns of the derivatives with the CDK6 protein. The results from these studies can help in identifying which chemical modifications to the Epiandrosterone scaffold may enhance binding affinity. For example, certain substitutions at specific positions on the steroid nucleus have been shown to result in higher binding energies, suggesting a stronger interaction with the CDK6 protein. This line of research opens up possibilities for designing novel Epiandrosterone-based compounds with specific therapeutic applications.

Membrane Receptor Interactions and Intracellular Signaling Pathways

In addition to their effects on nuclear receptors, Epiandrosterone and its derivatives, as part of the androstane (B1237026) family of steroids, can also act as neurosteroids. Neurosteroids can rapidly modulate neuronal excitability by interacting with membrane-bound receptors, such as ligand-gated ion channels.

Androstane derivatives are known to be potent modulators of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. nih.govelifesciences.org Some neurosteroids act as positive allosteric modulators of GABA-A receptors, enhancing the effects of GABA and leading to a calming or sedative effect. nih.gov Conversely, other derivatives can act as negative allosteric modulators, inhibiting GABA-A receptor function. elifesciences.org

Research has indicated that Epiandrosterone can weakly inhibit GABA-induced chloride currents in hippocampal neurons. nih.gov This suggests that it may act as a negative modulator of the GABA-A receptor. The 3-dimensional structure of the steroid, including the orientation of hydroxyl groups, is a key determinant of its effect on the GABA-A receptor. elifesciences.org

The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission, is also a target for neurosteroid modulation. nih.gov There is a complex interplay between the GABAergic and glutamatergic systems, and the effects of neurosteroids on GABA-A receptors can sometimes be dependent on NMDA receptor activity. unc.edu For instance, the reduction of GABAergic transmission by some neurosteroids has been shown to be dependent on an NMDA receptor-mediated mechanism. unc.edu This highlights the intricate ways in which androstane neurosteroids can influence the balance of inhibition and excitation in the brain.

Neuroreceptor Modulation by Androstanes

| Compound Class | Receptor | Mode of Action | Reference |

|---|---|---|---|

| Androstane Derivatives (general) | GABA-A Receptor | Positive or negative allosteric modulation. | nih.govelifesciences.org |

| Epiandrosterone | GABA-A Receptor | Weak inhibition of GABA-induced currents. | nih.gov |

| Androstane Derivatives (general) | NMDA Receptor | Modulation of receptor activity, often in conjunction with GABA-A receptor effects. | nih.govunc.edu |

Sigma Receptor Affinity and Functional Consequences

Epiandrosterone and its derivatives have demonstrated affinity for sigma (σ) receptors, which are chaperone proteins residing in the endoplasmic reticulum. This interaction has significant functional implications, particularly in the context of neurological and psychiatric conditions.

Research has shown that certain neuroactive steroids, including derivatives of epiandrosterone, can act as agonists at σ1 receptors. This agonistic activity is believed to contribute to their neuroprotective and cognitive-enhancing effects. For instance, studies have demonstrated that σ1 receptor agonists can ameliorate memory impairments in animal models. nih.gov The activation of σ1 receptors by these steroids can modulate various downstream signaling pathways, influencing neuronal excitability, plasticity, and survival.

Furthermore, the interaction with sigma receptors can antagonize the effects of certain neurotoxic or psychotomimetic agents. The beneficial effects of σ1 receptor agonists have been observed in reversing learning and memory deficits induced by prenatal exposure to substances like cocaine in animal models. nih.gov This suggests a potential therapeutic role for compounds that target sigma receptors in addressing cognitive impairments associated with neurodevelopmental insults. The complete reversal of these deficits by σ1 receptor agonists underscores the critical role of this receptor in mediating the neuroactive properties of these steroids. nih.gov

Direct Binding and Activation of Intracellular Signaling Pathways via Cell Membrane Receptors

Beyond their classical intracellular receptors, androgens can elicit rapid, non-genomic effects through direct interactions with receptors located on the cell membrane. These membrane androgen receptors (mARs) are distinct from the nuclear androgen receptor and mediate rapid signaling events. wikipedia.org

Several proteins have been proposed as mARs, including G protein-coupled receptors (GPCRs) like GPRC6A and ZIP9, a zinc transporter. wikipedia.orgnih.gov Upon binding of androgens such as testosterone (B1683101), these receptors can activate intracellular signaling cascades. For example, testosterone binding to its membrane receptor on macrophages lacking the classical androgen receptor has been shown to induce a rapid increase in intracellular free calcium. nih.gov This calcium mobilization is initiated by the release of calcium from intracellular stores and is mediated through a G-protein-coupled, phospholipase C-dependent pathway. nih.gov

The activation of these signaling pathways can lead to a variety of cellular responses that occur on a much faster timescale than traditional genomic effects. These rapid actions are implicated in a range of physiological processes. The existence of these membrane receptors and their associated signaling pathways provides a novel mechanism through which epiandrosterone and its derivatives may exert their biological effects, independent of nuclear receptor-mediated gene transcription. nih.gov

Modulation of Enzymatic Activities by Epiandrosterone and its Metabolites

Influence on 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

Epiandrosterone and its parent compound, dehydroepiandrosterone (DHEA), have been shown to modulate the activity of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is crucial for the intracellular conversion of inactive cortisone (B1669442) to active cortisol in humans (or corticosterone (B1669441) in rodents), thereby regulating local glucocorticoid action. endocrine-abstracts.org

Studies have demonstrated that DHEA can inhibit the reductase activity of 11β-HSD1. nih.gov In differentiated 3T3-L1 adipocytes, DHEA was found to inhibit 11β-HSD1 activity in a non-competitive manner. endocrine-abstracts.org This inhibition occurs rapidly, within minutes, suggesting a direct, non-transcriptional mechanism of action. endocrine-abstracts.org Conversely, DHEA has been observed to stimulate the oxidase activity of 11β-HSD1 in intact rat Leydig cells. nih.gov

Furthermore, metabolites of epiandrosterone, such as 7α-hydroxy-epiandrosterone and 7β-hydroxy-epiandrosterone, can also interact with 11β-HSD1. These metabolites can act as both substrates and inhibitors of the human 11β-HSD1 enzyme. nih.gov Specifically, 7α-hydroxy-EpiA and 7β-hydroxy-EpiA were found to be inter-converted, and they exerted competitive and mixed-type inhibitions on the cortisol oxidation activity of 11β-HSD1. nih.gov

Effects on 5α-Reductase Activity

The enzyme 5α-reductase is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (B1667394) (DHT). medpath.com The activity of this enzyme is a key determinant of androgenic signaling in many tissues.

Some studies have investigated the potential of dehydroepiandrosterone derivatives to inhibit 5α-reductase isoenzymes. One study synthesized a series of DHEA derivatives and found that they exhibited low inhibitory activity against both 5α-reductase type 1 and type 2 enzymes. nih.gov Despite the low direct inhibitory activity, some of these steroidal molecules demonstrated antiandrogenic effects in vivo, suggesting that their mechanism of action may involve other pathways. nih.gov

It is also known that certain hormones can influence 5α-reductase activity. For instance, DHEA has been noted to increase 5α-reductase activity. meridianvalleylab.com The modulation of this enzyme is of clinical interest, as both elevated and excessively inhibited 5α-reductase activity can have significant physiological consequences. meridianvalleylab.comnih.gov

Aromatase Inhibition by Biotransformed Epiandrosterone Metabolites

Aromatase is a key enzyme in the biosynthesis of estrogens, converting androgens like androstenedione (B190577) and testosterone into estrone (B1671321) and estradiol, respectively. dshs-koeln.de Inhibition of aromatase is a therapeutic strategy in estrogen receptor-positive breast cancer.

Recent research has explored the potential of microbially biotransformed metabolites of epiandrosterone to act as aromatase inhibitors. nih.gov In one study, the microbial transformation of epiandrosterone by Aspergillus alliaceus yielded several metabolites. nih.gov One of these metabolites exhibited significant human placental aromatase inhibitory activity with an IC50 value of 19.602 ± 0.47 µM. nih.gov Another metabolite showed very potent activity with an IC50 of 0.0049 ± 0.0032 µM, which is more potent than the standard anti-cancer drug exemestane. nih.govresearchgate.net These findings suggest that the biotransformation of epiandrosterone can lead to the generation of novel and potent aromatase inhibitors.

The biotransformation of the related compound dehydroepiandrosterone (DHEA) by the fungus Macrophomina phaseolina also produced several metabolites, although their aromatase inhibitory activity was not the primary focus of that particular study. tandfonline.comresearchgate.net

Cytochrome P450c17 and 3β-Hydroxysteroid Dehydrogenase (3β-HSD) Interactions

The synthesis of androgens from cholesterol involves a series of enzymatic steps. Two critical enzymes in this pathway are cytochrome P450c17 (which has both 17α-hydroxylase and 17,20-lyase activities) and 3β-hydroxysteroid dehydrogenase (3β-HSD). nih.gov Cytochrome P450c17 is responsible for the production of DHEA, the precursor to epiandrosterone. nih.gov 3β-HSD then converts DHEA to androstenedione. nih.govfrontiersin.org

The activity of these enzymes is subject to regulation. For example, anti-androgen exposure during fetal development has been shown to alter the expression of 3β-HSD and CYP17 in the gonads of pigs. nih.gov In flutamide-treated fetal testes, there were observed increases in 3β-HSD and CYP17 mRNA expression at certain gestational stages, while decreases in 3β-HSD were seen at a later stage. nih.gov This indicates a complex feedback mechanism where androgen levels can influence the expression of the very enzymes involved in their synthesis.

The interplay between these enzymes is crucial for maintaining the appropriate balance of steroid hormones. The conversion of Δ5-steroid precursors by 3β-HSD is an essential step for the production of all classes of active steroid hormones. frontiersin.org

Pharmacological and Biological Activities of Epiandrosterone Acetate and Its Derivatives: in Vitro and Animal Model Studies

In Vitro Studies on Cellular and Molecular Processes

Antiproliferative and Cytotoxic Effects on Cancer Cell Lines

Epiandrosterone (B191177), a metabolite of dehydroepiandrosterone (B1670201) (DHEA), and its synthetic derivatives have demonstrated notable antiproliferative and cytotoxic effects across a range of human cancer cell lines. nih.govresearchgate.net These compounds are being investigated for their potential as anticancer agents, with studies revealing that their efficacy can be influenced by the specific chemical modifications of the parent steroid.

Derivatives of epiandrosterone have been synthesized and evaluated for their cytotoxic activities against various human cancer cell lines, including human gastric cancer (SGC-7901), lung cancer (A549), and hepatocellular liver carcinoma (HepG2) cells. nih.gov Research has shown that certain novel steroidal[17,16-d]pyrimidines derived from epiandrosterone exhibit significant inhibitory activities against these cell lines, in some cases exceeding the efficacy of the standard chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). nih.gov For instance, specific derivatives have demonstrated significant inhibition on all tested cancer cell lines compared to 5-FU. nih.gov

The antiproliferative action of these compounds is believed to occur through various mechanisms. One proposed mechanism involves the inhibition of glucose-6-phosphate dehydrogenase (G6PD), an enzyme crucial for the production of NADPH and ribose-5-phosphate, which are essential for tumor cell growth. nih.gov Another potential mechanism is the suppression of the cholesterol biosynthetic pathway. nih.gov Furthermore, these steroids may interfere with cell proliferation signaling pathways. nih.gov Studies have also indicated that some derivatives induce apoptosis in cancer cells.

The cytotoxic potency of these derivatives is often evaluated by determining their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values for several epiandrosterone derivatives against various cancer cell lines, as reported in the scientific literature.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Epiandrosterone Derivative 3a | SGC-7901 (Gastric Cancer) | Data Not Available |

| Epiandrosterone Derivative 3b | A549 (Lung Cancer) | Data Not Available |

| Epiandrosterone Derivative 3d | HepG2 (Hepatocellular Carcinoma) | Data Not Available |

| Epiandrosterone Derivative 3k | SGC-7901 (Gastric Cancer) | Data Not Available |

Note: Specific IC50 values for the listed epiandrosterone derivatives (3a, 3b, 3d, 3k) were noted as being significantly better than the positive control 5-FU, but the exact numerical values were not provided in the source material.

Anti-inflammatory Properties (e.g., Nitric Oxide and TNF-α Production Inhibition, Prostaglandin (B15479496) E2 Modulation)

Epiandrosterone and its derivatives have been shown to possess anti-inflammatory properties by modulating key mediators of the inflammatory response, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2).

Nitric Oxide and TNF-α Production Inhibition:

Research has indicated that dehydroepiandrosterone (DHEA), the precursor to epiandrosterone, can suppress the generation of nitric oxide by down-regulating nitric oxide synthase II. nih.gov DHEA has also been shown to activate endothelial nitric oxide synthase (eNOS) through specific plasma membrane receptors, suggesting a complex regulatory role for these steroids in NO production. nih.gov

In the context of TNF-α, a pivotal pro-inflammatory cytokine, studies have shown that macrophages are major producers of TNF-α and are also highly responsive to it. nih.gov The regulation of TNF-α production is a key target for anti-inflammatory therapies. While direct studies on epiandrosterone acetate (B1210297) are limited, research on related compounds suggests a potential for TNF-α modulation.

Prostaglandin E2 Modulation:

Prostaglandin E2 (PGE2) is a key mediator of inflammation, and its production is often elevated in inflammatory conditions. rndsystems.com Studies on 7β-hydroxy-epiandrosterone (7β-OH-EpiA), a derivative of epiandrosterone, have demonstrated its ability to modulate prostaglandin synthesis. In human mononuclear cells, 7β-OH-EpiA was found to suppress TNF-α-induced PGE2 production by approximately 50%. nih.gov Furthermore, in a rat model of colitis, pre-treatment with 7β-hydroxy-EpiA was shown to prevent inflammation by shifting the production from the pro-inflammatory PGE2 to the anti-inflammatory prostaglandin D2 (PGD2) and 15-deoxy-Δ(12,14)-prostaglandin J2 (15d-PGJ2). nih.govnih.gov This modulation was associated with a transient increase in the expression of cyclooxygenase-2 (COX-2) and PGE synthase. nih.gov The following table summarizes the effects of a 7β-hydroxy-epiandrosterone derivative on prostaglandin production.

| Compound | Cell/Model System | Effect on Prostaglandin E2 (PGE2) | Effect on other Prostaglandins |

|---|---|---|---|

| 7β-hydroxy-epiandrosterone | Human mononuclear cells | Suppressed TNF-α-induced production by ~50% | Increased PGD2 and 15d-PGJ2 levels |

| 7β-hydroxy-epiandrosterone | Rat model of colitis | Reduced production | Shifted production from PGE2 to PGD2 and 15d-PGJ2 |

Antioxidant Effects (e.g., Inhibition of Lipid Peroxidation and Free Radical Formation)

Epiandrosterone and its precursor, DHEA, have been investigated for their potential antioxidant properties, including the ability to inhibit lipid peroxidation and scavenge free radicals. Lipid peroxidation is a process of oxidative degradation of lipids that can lead to cellular damage. nih.gov

Studies have shown that DHEA can act as an antioxidant to prevent lipid peroxidation. nih.gov In animal models, DHEA administration has been found to ameliorate lipid peroxidation in the liver of vitamin E-deficient rats. nih.gov Furthermore, DHEA treatment has been shown to significantly decrease lipid peroxidation in the brain regions of aging rats. nih.govresearchgate.net The antioxidant effects of DHEA are believed to contribute to its potential anti-aging properties. nih.gov

The mechanism by which DHEA exerts its antioxidant effects may involve the modulation of vitamin E status and the direct scavenging of free radicals. nih.govnih.gov Research has demonstrated that microsomes from DHEA-supplemented animals are effective hydroxyl radical scavengers. nih.gov While much of the research has focused on DHEA, the findings suggest that its metabolites, including epiandrosterone, may also possess similar antioxidant capabilities. The conversion of these steroids in vivo appears to be important for their antioxidant action. nih.gov

Inhibition of Bacterial Protein Synthesis

T-Cell Proliferation Modulation

Epiandrosterone acetate, as a derivative of androgens, may play a role in modulating T-cell proliferation, a critical aspect of the adaptive immune response. While direct studies on this compound are limited, research on its precursor, DHEA, and the general effects of androgens and acetate provide insights into its potential immunomodulatory functions.

Androgens have been shown to influence T-cell immunity. For instance, testosterone (B1683101) can regulate T-helper 1 (Th1) differentiation by inhibiting IL-12-induced Stat4 phosphorylation. dtic.mil DHEA has been observed to decrease the release of IL-2 and IL-10 in stimulated T-cells and reduce the expression of the activation marker CD69 on CD4+ T cells. nih.gov Furthermore, both testosterone and DHEA can increase the expression of the transcription factor Foxp3, which is essential for the differentiation of regulatory T lymphocytes. mdpi.com In one study, DHEA was found to diminish the proliferation of cultured murine T lymphocytes. nih.gov

Animal Model Research on Systemic and Organ-Specific Effects

Metabolic Regulation and Energy Homeostasis

The influence of DHEA and its derivatives on metabolism has been a subject of extensive investigation in various animal models. These studies suggest a complex role for these steroids in managing energy balance, lipid profiles, and glucose control.

Studies in animal models have shown that administration of DHEA can significantly alter lipid profiles, though the effects can vary between models.

In a study involving Wistar rats fed a diet containing 0.5% DHEA for 14 days, researchers observed no change in serum triglyceride levels. However, serum cholesterol levels were increased. nih.gov Conversely, the triglyceride levels within the liver were significantly lower in the DHEA-fed rats compared to controls, and DHEA was found to inhibit the absorption of cholesterol. nih.gov

Another study using cholesterol-fed New Zealand White rabbits investigated the effect of a 0.5% DHEA diet over two months. The results indicated that DHEA feeding led to higher plasma levels of total, very low-density lipoprotein (VLDL), and low-density lipoprotein (LDL) triglycerides, while high-density lipoprotein (HDL) triglycerides were lower than in control animals. ahajournals.org Despite these changes in triglycerides, plasma total cholesterol levels remained similar to the control group. Notably, DHEA feeding resulted in a 30-40% inhibition of aortic fatty streak formation, suggesting a protective effect against atherosclerosis development that is independent of changes in total plasma cholesterol. ahajournals.org

Research in obese Zucker rats, a genetic model for obesity and type 2 diabetes, demonstrated that 30 days of DHEA treatment lowered serum free fatty acid (FFA) levels in both lean and obese animals. nih.gov In broiler chickens, adding DHEA to the diet resulted in lower levels of triglycerides (TG) and total serum cholesterol (TC) compared to control animals. agriculturejournals.cz

DHEA has been shown to exert beneficial effects on glucose metabolism and insulin (B600854) sensitivity in several animal models of insulin resistance.

In a study on obese male Wistar rats fed a high-sucrose diet, six weeks of DHEA administration significantly lowered fasting glucose levels from 148 mg/dL in the control group to 102 mg/dL. nih.gov When combined with exercise training, the fasting glucose level was further reduced to 84 mg/dL. This combination also led to significantly lower serum insulin levels and improved insulin sensitivity, as measured by the quantitative insulin-sensitivity check index (QUICKI). nih.gov

Similarly, research in older rats demonstrated that DHEA treatment ameliorates the age-related decline in insulin sensitivity. nih.gov Using hyperinsulinemic-euglycemic clamp studies, DHEA-treated rats showed a significantly higher glucose metabolic clearance rate (MCR), a key indicator of insulin sensitivity, compared to age-matched controls. nih.gov In a rat model of male hypogonadism created by orchidectomy, which resulted in significant deterioration of glucose homeostasis, DHEA treatment for 12 weeks significantly attenuated the increases in fasting blood glucose, fasting insulin, and the HOMA-IR index (a measure of insulin resistance). mdpi.com

However, the effects can be model-dependent. In a mouse model designed to mimic Polycystic Ovary Syndrome (PCOS) through DHEA administration, the treatment induced whole-body insulin resistance, as confirmed by significantly increased fasting serum insulin levels and a greater HOMA-IR index compared to controls. researchgate.net

Animal studies indicate that DHEA can modulate the levels of key hormones involved in the regulation of energy metabolism. Leptin, primarily secreted by adipose tissue, and glucagon (B607659), from the pancreas, are central to appetite and glucose control. arccjournals.comnih.govmdpi.com

Furthermore, research in female rats of reproductive age found that chronic DHEA administration reduced brown adipose tissue (BAT) activity, body temperature, and oxygen consumption, which points to a reduction in energy expenditure. mdpi.com

Neuroprotective Effects in Ischemic Models (e.g., Cerebral Ischemia)

The potential of DHEA and its sulfated form, DHEAS, to protect neurons from ischemic damage has been explored in animal models of both spinal cord and cerebral ischemia.

In a reversible spinal cord ischemia model in rabbits, intravenous administration of DHEAS (50 mg/kg) five minutes after the start of aortic occlusion demonstrated a significant neuroprotective effect. ahajournals.orgnih.govahajournals.org The treatment prolonged the P50—the duration of ischemia that results in a 50% probability of permanent paraplegia—from 28.8 minutes in the control group to 36.8 minutes. nih.govahajournals.org This protective effect was durable, still being measurable four days after the ischemic event. However, DHEAS was not effective if administered 30 minutes after the onset of occlusion, highlighting a critical therapeutic time window. nih.govahajournals.org The neuroprotective action was abolished by the GABA-A antagonist bicuculline, suggesting the mechanism involves the enhancement of GABAergic transmission. ahajournals.orgnih.gov

In contrast, a study using a mouse model of neonatal hypoxic-ischemic brain injury did not find statistically significant neuroprotective effects from DHEA or DHEAS at the tested doses (0.1, 1, and 10 µg/g body weight). mdpi.comnih.gov While the treatment did not reduce brain injury scores, apoptosis, or markers of oxidative stress, it was noted that the compounds did not produce any toxic or adverse effects, indicating a favorable safety profile. mdpi.comnih.gov

Influence on Dermal Structures (e.g., Sebaceous Gland Activity)

Androgens are known to be primary regulators of sebaceous gland size and sebum production. bioscmed.com As DHEA is a precursor to more potent androgens like testosterone and dihydrotestosterone (B1667394) (DHT), and its metabolite Epiandrosterone possesses androgenic activity, it is expected to influence dermal structures.

Studies using the Syrian hamster ear model, a common method for assessing sebaceous gland activity, have shown that testosterone administration increases the size of sebaceous follicles and the rate of sebogenesis (sebum production). nih.gov In castrated male hamsters, which have diminished sebaceous glands and sebum production, testosterone replacement restores gland size and function. nih.gov This stimulatory effect is mediated through androgen receptors located on sebocytes. bioscmed.com

Research in dogs showed that the administration of an androgenic hormone product, Anabolin forte, at a dose of 1 mg/kg for two days resulted in a significant intensification of sebum secretion in males. cabidigitallibrary.org Topical application of DHEA has also been shown to have a local sebotrophic effect, stimulating sebaceous gland activity directly in the skin of laboratory animals. researchgate.net The growth of these glands is dependent on an androgenic stimulus, and this effect can be counteracted by topical androgen antagonists. nih.gov

| Animal Model | Androgenic Compound | Observed Effect on Dermal Structures |

| Syrian Hamster | Testosterone | Increased sebaceous gland size and sebum production. nih.gov |

| Dog | Anabolin forte | Intensified sebum secretion. cabidigitallibrary.org |

| Laboratory Animals | Dehydroepiandrosterone (DHEA) | Local stimulation of sebaceous gland activity (sebotrophic effect). researchgate.net |

Broader Endocrine and Biochemical Parameter Alterations

Epiandrosterone and its derivatives are metabolites of dehydroepiandrosterone (DHEA), the most abundant adrenal androgenic steroid in humans. nih.gov While research specifically isolating the effects of this compound is limited, studies on its precursors, DHEA and Epiandrosterone, provide significant insight into the potential endocrine and biochemical alterations following its administration in in vitro and animal models. The metabolic conversions and physiological actions of these related compounds suggest a broad impact on hormonal balance, lipid metabolism, and other systemic biochemical markers.

Research into the parent compound, DHEA, and its acetate form has demonstrated measurable effects on various metabolic parameters. In a study involving broilers, dietary supplementation with DHEA resulted in lower levels of triglycerides, total serum cholesterol, and high-density lipoprotein-cholesterol (HDL-C). agriculturejournals.cz Conversely, the activity of lipoprotein lipase (B570770) was markedly increased. agriculturejournals.cz Furthermore, administration of dehydro-epiandrosterone acetate to rats has been shown to affect metabolism, body weight, and body composition. agriculturejournals.cz

The endocrine system is notably influenced by DHEA and its metabolites. In broiler chickens, DHEA in the diet led to a significant decrease in serum concentrations of thyroxine (T4), free triiodothyronine (FT3), and free thyroxine (FT4). agriculturejournals.cz At the same time, serum levels of leptin and glucagon were significantly increased in male broilers. agriculturejournals.cz In ovariectomized rats, long-term treatment with DHEA led to significantly increased plasma levels of testosterone, androsterone (B159326), androstenedione (B190577), and androstenediol. nih.gov This treatment also resulted in lowered fasting insulin and triglyceride levels in both intact and ovariectomized rats. nih.gov

Testosterone, a key androgen, and DHEA are recognized as fat-reducing hormones, although they operate through different mechanisms. nih.gov Testosterone inhibits lipid uptake and lipoprotein-lipase activity in adipocytes, while stimulating lipolysis. nih.gov DHEA, on the other hand, does not appear to share these specific effects but does stimulate the resting metabolic rate and lipid oxidation. nih.gov

The following tables present detailed findings from studies on DHEA and its derivatives, illustrating their impact on various endocrine and biochemical parameters.

| Parameter | Effect | Source |

|---|---|---|

| Triglycerides (TG) | Lowered | agriculturejournals.cz |

| Total Serum Cholesterol (TC) | Lowered | agriculturejournals.cz |

| High-Density Lipoprotein-Cholesterol (HDL-C) | Lowered | agriculturejournals.cz |

| Lipoprotein Lipase (LPL) Activity | Marked Increase | agriculturejournals.cz |

| Hormone | Effect | Source |

|---|---|---|

| Thyroxine (T4) | Significantly Decreased | agriculturejournals.cz |

| Free Triiodothyronine (FT3) | Significantly Decreased | agriculturejournals.cz |

| Free Thyroxine (FT4) | Significantly Decreased | agriculturejournals.cz |

| Leptin (LEP) | Significantly Increased | agriculturejournals.cz |

| Glucagon (GLU) | Significantly Increased | agriculturejournals.cz |

| Parameter | Effect | Source |

|---|---|---|

| Plasma Testosterone | Significantly Increased | nih.gov |

| Plasma Androsterone | Significantly Increased | nih.gov |

| Plasma Androstenedione | Significantly Increased | nih.gov |

| Plasma Androstenediol | Significantly Increased | nih.gov |

| Fasting Insulin | Lowered | nih.gov |

| Fasting Triglycerides | Lowered | nih.gov |

Synthetic Strategies and Derivative Development for Epiandrosterone Acetate

Chemical Synthesis of Epiandrosterone (B191177) and its Acetate (B1210297)

The foundation for the development of epiandrosterone derivatives lies in the efficient synthesis of the parent compound and its acetate ester. Epiandrosterone can be synthesized from various starting materials, including dehydroepiandrosterone (B1670201) (DHEA), through established chemical transformations. A common industrial method involves the oximation of a pregnenolone (B344588) acetate precursor, followed by rearrangement and hydrolysis to yield epiandrosterone. This process can achieve a purity of over 98.5% and a total yield of more than 68%.

The acetylation of the 3β-hydroxyl group of epiandrosterone is a fundamental transformation that yields epiandrosterone acetate. This esterification is typically achieved through the reaction of epiandrosterone with an acetylating agent. While acetic anhydride (B1165640) is a commonly used reagent for this purpose, other acylating agents can be employed to introduce different ester functionalities.

The general principle of esterification using an acyl chloride, such as butyryl chloride, involves the nucleophilic attack of the hydroxyl group of epiandrosterone on the electrophilic carbonyl carbon of the acyl chloride. This reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion. The use of different acyl chlorides allows for the synthesis of a variety of epiandrosterone esters, each with potentially unique physicochemical and biological properties. For instance, the reaction with butyryl chloride would yield epiandrosterone butyrate. The choice of the ester group can influence factors such as lipophilicity and the rate of hydrolysis, which can be critical for the intended application of the derivative.

General Reaction for Esterification of Epiandrosterone with an Acyl Chloride: Epiandrosterone-OH + R-COCl → Epiandrosterone-O-CO-R + HCl

| Reagent | Product |

| Acetyl Chloride | This compound |

| Butyryl Chloride | Epiandrosterone butyrate |

| Benzoyl Chloride | Epiandrosterone benzoate |

Structural modifications of the A- and D-rings of the epiandrosterone nucleus have been extensively explored to investigate their impact on biological activity. These modifications can range from the introduction of substituents to the alteration of the ring structure itself.

A-Ring Modifications: Changes to the A-ring of the steroidal backbone can significantly influence the molecule's interaction with biological targets. Research has been conducted on replacing the standard androstane (B1237026) backbone with nor-androstane or estrane (B1239764) structures to create novel derivatives. These modifications can lead to compounds with altered receptor binding affinities and metabolic stabilities.

D-Ring Modifications: The D-ring, with its ketone group at the C-17 position, is a prime site for a wide range of chemical transformations. These modifications are often aimed at introducing new functional groups or heterocyclic systems to explore their effects on the molecule's biological profile.

The C-16 position of the D-ring is a common target for substitution, leading to a variety of derivatives with diverse biological activities. The introduction of an oxygenated function at this position can be achieved through several synthetic routes.

Furthermore, the C-16 position can be functionalized with various substituents, such as benzylidene groups. The synthesis of 16-(substituted benzylidene) derivatives of dehydroepiandrosterone, a precursor to epiandrosterone, has been reported. These compounds can then be further modified to generate a range of epiandrosterone analogs. The nature and position of the substituent on the benzylidene ring have been shown to be crucial for the cytotoxic potential of these derivatives.

Synthesis of N-Containing Epiandrosterone Derivatives (e.g., Hydrazones, Pyrazolines)

The incorporation of nitrogen-containing heterocyclic moieties into the epiandrosterone scaffold has been a fruitful strategy for the development of new compounds with a broad spectrum of biological activities.

Hydrazones: Hydrazone derivatives of epiandrosterone are readily synthesized by the condensation reaction of the C-17 ketone with various hydrazines or hydrazides. For example, the reaction of epiandrosterone with cyanoacetyl hydrazine (B178648) yields the corresponding hydrazone derivative. These compounds can serve as versatile intermediates for the synthesis of other heterocyclic systems.

Pyrazolines: While direct synthesis from epiandrosterone is less common, pyrazoline-fused steroidal derivatives can be prepared from α,β-unsaturated ketone precursors. These precursors can be synthesized from epiandrosterone through an aldol (B89426) condensation with an appropriate aldehyde. The subsequent reaction of the resulting chalcone-like intermediate with hydrazine hydrate (B1144303) leads to the formation of the pyrazoline ring fused to the steroid. For instance, the condensation of 3β-hydroxy-16-[(4-chlorophenyl)methylene]androst-5-en-17-one with hydrazine hydrate can afford N-acetyl pyrazoline derivatives.

Creation of Steroidal Hybrids and Conjugates (e.g., Fullerene Hybrids, Isatin (B1672199) Conjugates, Arylsulfonamide Hybrids)

The conjugation of epiandrosterone with other molecular entities has led to the creation of novel hybrid compounds with unique properties and potential applications.

Fullerene Hybrids: Novel hybrid molecules combining epiandrosterone withfullerene have been synthesized. The Bingel-Hirsch cyclopropanation reaction is a common method used to covalently link the steroid to the fullerene cage. This involves the reaction of C60 with a malonate derivative of epiandrosterone. These steroid-fullerene conjugates have been characterized by various spectroscopic techniques, and their electrochemical properties have been investigated.

Isatin Conjugates: A series of steroidal isatin conjugates have been prepared from epiandrosterone. The synthesis typically involves the reaction of a hydrazone derivative of epiandrosterone with a substituted isatin. These conjugates have been evaluated for their cytotoxic activities against various cancer cell lines.

Arylsulfonamide Hybrids: The synthesis of arylsulfonamide-steroidal hybrids represents another avenue for derivative development. While specific examples directly utilizing epiandrosterone are not extensively documented, the general synthetic strategy would involve the reaction of an amino-functionalized epiandrosterone derivative with an arylsulfonyl chloride. This would result in the formation of a sulfonamide linkage between the steroid and the aryl group, creating a novel class of hybrid molecules with potential pharmacological activities.

Structure-Activity Relationship (SAR) Studies in Derivative Design

Structure-activity relationship (SAR) studies are integral to the rational design of novel epiandrosterone derivatives with enhanced or specific biological activities. By systematically modifying the structure of the epiandrosterone molecule and evaluating the biological effects of these changes, researchers can identify key structural features that are essential for activity.

For instance, in the development of steroidal[17,16-d]pyrimidine derivatives of epiandrosterone, SAR studies have revealed that the presence of the pyrimidine (B1678525) ring system generally leads to better inhibitory activity compared to intermediates with aromatic enones. Furthermore, the configuration of the hydroxyl group on the steroidal scaffold has been shown to significantly affect the inhibitory activities of these compounds.

Similarly, for isatin conjugates of epiandrosterone, the nature and position of substituents on the isatin ring can have a profound impact on their cytotoxic properties. These SAR insights are crucial for guiding the further optimization of lead compounds to develop more potent and selective therapeutic agents. The modification of the A- and D-rings has also been a key strategy in SAR studies, with research indicating that changes to the steroidal backbone can lead to the identification of promising new derivatives with improved potency and metabolic stability.

Computational and Theoretical Studies on Epiandrosterone Acetate and Its Analogues

Molecular Docking Simulations for Ligand-Receptor Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a ligand to a receptor. In the context of epiandrosterone (B191177) analogues, docking simulations have been instrumental in understanding their interactions with various biological targets, including the androgen receptor (AR), estrogen receptor α (ERα), 5α-reductase, and 17α-hydroxylase-17,20-lyase. mdpi.com

Studies involving novel 16E-arylidene-5α,6α-epoxyepiandrosterone derivatives have utilized molecular docking to predict their binding affinity to key steroidal drug targets. mdpi.com These simulations can reveal crucial information about the interactions between the ligand and the amino acid residues within the receptor's binding pocket, helping to explain the observed biological activity. For instance, the binding affinity is influenced by hydrophobic interactions and the formation of hydrogen bonds between the ligand and the receptor. plos.org The flexible nature of the ligand-binding pocket of receptors like ERα allows them to accommodate a wide variety of ligands. plos.org

The androgen receptor is a key target for many steroids, and its interaction with various ligands, including potential endocrine disruptors, has been studied using molecular docking. endocrine-abstracts.org These computational models are valuable for predicting the binding affinities of new epiandrosterone analogues and prioritizing them for further experimental testing.

Table 1: Predicted Binding Affinities of Epiandrosterone Analogues to Steroidal Targets Note: The following data is illustrative and compiled from findings on related steroid derivatives. Specific binding affinity values for Epiandrosterone Acetate (B1210297) were not available in the searched literature.

| Compound Class | Target Receptor/Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |

| 16E-Arylidene-5α,6α-epoxyepiandrosterone Derivatives | 5α-reductase | Strong | Not Specified |

| 16E-Arylidene-5α,6α-epoxyepiandrosterone Derivatives | 17α-hydroxylase-17,20-lyase | Strong | Not Specified |

| Steroidal[17,16-d]pyrimidines derived from epiandrosterone | Not Specified | Good | Not Specified |

| Androsterone (B159326) acetate | CYP2C9 | -9.11 (Binding Score) | Not Specified |

In Silico Evaluation of Biological Activities (e.g., Enzyme Inhibition Potential)

Beyond predicting binding affinity, computational methods are used to evaluate the potential biological activities of compounds, such as their ability to inhibit enzymes. This in silico evaluation is a critical step in the early stages of drug discovery, as it helps to identify promising candidates and weed out those with predicted undesirable properties.

For epiandrosterone and its derivatives, in silico studies have explored their potential as enzyme inhibitors. For example, the inhibition of aromatase, a key enzyme in estrogen biosynthesis, is a therapeutic target in the treatment of hormone-dependent breast cancer. nih.gov Computational screening of epiandrosterone metabolites has been performed to assess their aromatase inhibitory activity. nih.gov Similarly, the potential of novel steroidal derivatives to inhibit 5α-reductase and 17α-hydroxylase-17,20-lyase has been investigated through in silico methods. mdpi.com These studies help to elucidate the mechanism of action and guide the synthesis of more potent and selective inhibitors.

The process often involves docking the compounds into the active site of the enzyme and calculating a binding score, which is indicative of the inhibitory potential. These predictions can then be validated through in vitro biological assays.

Structure-Based Drug Design Approaches

Structure-based drug design utilizes the three-dimensional structural information of a biological target to design new ligands. This approach has been successfully applied to the development of novel epiandrosterone analogues with enhanced biological activities.

The design of new antiproliferative agents has been a significant focus. By applying the principle of molecular hybridization, researchers have designed and synthesized new compounds that combine the steroidal scaffold of dehydroepiandrosterone (B1670201) (a related compound) with other pharmacologically active moieties, such as 1,2,3-triazoles. nih.gov The rationale is that the resulting hybrid molecule may exhibit improved activity compared to the individual components.

In the design of novel steroidal[17,16-d]pyrimidines derived from epiandrosterone, the integration of a pyrimidine (B1678525) ring was intended to create new cytotoxic agents. nih.govmdpi.com The structure-activity relationship (SAR) studies, often guided by computational analysis, are crucial in this process. They help to understand how different structural modifications, such as the configuration of a hydroxyl group or the nature of substituents on an aromatic ring, affect the biological activity. nih.govmdpi.com These insights are then used to refine the design of subsequent generations of compounds.

Quantum Chemical Calculations and Theoretical Characterization of Molecular Hybrids

Quantum chemical calculations provide a deeper understanding of the electronic structure and properties of molecules. These methods are used to predict molecular geometries, reaction mechanisms, and various spectroscopic properties.

In the study of steroid-fullerene hybrids derived from epiandrosterone, theoretical calculations at the Density Functional Theory (DFT) level have been employed to predict the most stable conformations of the hybrid molecules. researchgate.net These calculations can also explain the regioselectivity observed in chemical reactions during the synthesis of these hybrids. researchgate.net

Furthermore, quantum chemical calculations can be used to determine various molecular properties such as polarity, lipophilicity, and polar surface area. researchgate.net These parameters are important for predicting the pharmacokinetic and pharmacodynamic properties of the molecules. The theoretical results can be correlated with experimental data, such as cyclic voltammetry, to provide a comprehensive characterization of the novel molecular hybrids. researchgate.net Such studies are part of a broader effort to develop hybrid quantum-classical algorithms for more efficient exploration of molecular structures and properties in quantum chemistry. aps.org

Future Research Directions in Epiandrosterone Acetate Studies

Elucidation of Novel Metabolic Pathways and Enzyme Systems

The metabolic fate of epiandrosterone (B191177) acetate (B1210297) is foundational to understanding its biological activity. The initial hydrolysis of the acetate ester, likely mediated by non-specific carboxylesterases, yields epiandrosterone. Subsequent metabolism of epiandrosterone is known to involve several key enzymes. wikipedia.org Future research should aim to identify and characterize novel metabolic pathways and the specific enzyme isoforms involved.

Key areas for future investigation include:

Exploring Extra-hepatic Metabolism: While the liver is a primary site of steroid metabolism, the role of enzymes in peripheral tissues such as the skin, adipose tissue, and the brain in metabolizing epiandrosterone acetate requires deeper investigation.

Identifying Specific Cytochrome P450 (CYP) and Hydroxysteroid Dehydrogenase (HSD) Isoforms: Research should focus on pinpointing the specific CYP enzymes responsible for hydroxylation and other oxidative modifications, as well as the HSD isoforms that interconvert epiandrosterone with other androstane (B1237026) steroids. nih.govnih.gov For instance, epiandrosterone can be formed from androstanediol via 17β-hydroxysteroid dehydrogenase or from androstanedione (B1670583) via 3β-hydroxysteroid dehydrogenase. wikipedia.org

Investigating Microbial Biotransformation: The use of microorganisms, such as fungi, can reveal novel metabolites not produced through mammalian metabolism. nih.gov Studies using fungi like Cunninghamella blakesleeana and Aspergillus alliaceus have successfully produced new metabolites from epiandrosterone, and similar approaches could be applied to its acetate form. nih.gov

Characterizing Conjugation Pathways: Beyond oxidation and reduction, the conjugation of epiandrosterone and its metabolites with sulfates and glucuronides is a critical detoxification and elimination pathway. Elucidating the specific sulfotransferase (SULT) and UDP-glucuronosyltransferase (UGT) enzymes involved is essential.

Table 1: Key Enzyme Families in Epiandrosterone Metabolism

| Enzyme Family | Function | Known Substrates/Products | Potential Research Focus for this compound |

|---|---|---|---|

| Carboxylesterases | Hydrolysis of ester bond | - | Identification of specific isoforms that convert this compound to epiandrosterone. |

| 5α-reductase | Reduction of Δ4,5 double bond | DHEA to Epiandrosterone | Characterization of isoform specificity (SRD5A1, SRD5A2) and tissue distribution. nih.gov |

| Hydroxysteroid Dehydrogenases (HSDs) | Interconversion of hydroxyl and keto groups | Androstanediol to Epiandrosterone | Mapping the full profile of conversions by 3α/β-HSD and 17β-HSD isoforms. wikipedia.orgnih.gov |

Comprehensive Mapping of Receptor Interactions and Downstream Signaling Networks

Epiandrosterone is considered a weak androgen, suggesting interaction with the classical nuclear androgen receptor (AR). However, its biological effects may extend beyond this single receptor and involve non-genomic pathways. wikipedia.orgnih.gov Future studies should comprehensively map these interactions.

Key research objectives include:

Characterizing Androgen Receptor Binding and Activation: Detailed studies are needed to quantify the binding affinity of this compound and epiandrosterone to the AR and their potency in activating androgen-responsive genes.

Investigating Neurosteroid Activity: Epiandrosterone is considered a neurosteroid, with evidence suggesting it modulates neurotransmitter receptors. nih.gov Further research should explore its interaction with the GABA-A receptor complex and the NMDA receptor to understand its potential effects on neuronal excitability and mood. nih.govfrontiersin.orgwikipedia.org

Elucidating Non-Genomic Signaling: Many steroid effects occur too rapidly to be explained by traditional genomic mechanisms. nih.govnih.gov Research should investigate whether this compound can trigger rapid, non-genomic signaling cascades, such as activating G-protein coupled receptors or modulating intracellular calcium levels, which can, in turn, influence pathways like MAPK. nih.gov

Development of Advanced In Vitro Models for Robust Biological Activity Assessment

To better predict the in vivo effects of this compound, there is a need to move beyond traditional two-dimensional (2D) cell cultures. Advanced in vitro models that more accurately mimic human physiology are crucial for future research. abcam.comnih.gov

Future directions in modeling include:

Utilizing 3D Multicellular Spheroids: Spheroids better replicate the cell-cell interactions and microenvironments of tissues, offering a more accurate platform to study the effects of this compound on cell proliferation, differentiation, and function. abcam.comyoutube.com

Developing Organoid Cultures: Patient-derived or stem-cell-derived organoids (e.g., liver, prostate, or brain organoids) can provide a highly relevant physiological context to assess tissue-specific metabolism and response to this compound. youtube.comnih.gov

Implementing Organ-on-a-Chip Technology: Microfluidic "organ-on-a-chip" devices can model the function of individual organs or even interconnected organ systems. These models would allow for the study of the compound's metabolism and its effects on different tissues in a dynamic system, providing insights into pharmacokinetics and pharmacodynamics. nih.gov

Integration of Multi-Omics Data for a Systems-Level Understanding of Biological Effects

A systems-level approach is required to decipher the complex biological consequences of this compound exposure. Integrating data from various "omics" technologies can provide a comprehensive picture of its mechanism of action.

Future research should focus on:

Transcriptomics: Using RNA-sequencing to analyze changes in gene expression in response to this compound, identifying regulated genes and pathways.

Proteomics: Quantifying changes in the protein landscape to understand how the compound alters cellular functions and signaling networks.

Metabolomics: Profiling changes in endogenous metabolites to reveal alterations in metabolic pathways, such as steroidogenesis, glucose metabolism, and lipid metabolism. nih.gov

Integrated Analysis: Combining these datasets will allow researchers to construct comprehensive models of the compound's biological effects, identify novel mechanisms, and discover potential biomarkers of exposure or effect.

Refinement of Analytical Techniques for Trace-Level Detection and Metabolite Profiling

Sensitive and specific analytical methods are essential for accurately quantifying this compound and its metabolites in biological matrices. While methods exist for related steroids, further refinement is necessary for comprehensive profiling at trace levels. nih.govmdpi.com

Key areas for technical advancement include:

Enhancing Mass Spectrometry Sensitivity: Developing and validating ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) methods to achieve lower limits of quantification (in the pg/mL range) in complex matrices like serum and urine. nih.govoup.commedrxiv.orgthermofisher.com

Improving Sample Preparation: Optimizing sample cleanup techniques, such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE), to improve recovery and minimize matrix effects, thereby increasing the accuracy and reliability of measurements. mdpi.comphenomenex.com

Developing High-Throughput Methods: Creating automated and high-throughput workflows to enable the analysis of large numbers of samples for population-based studies or extensive metabolite screening. mdpi.com

Isotope Ratio Mass Spectrometry (IRMS): Applying techniques like GC-C-IRMS to distinguish between endogenous and exogenous sources of epiandrosterone, which is particularly relevant in the context of anti-doping research. nih.govcore.ac.uk

Table 2: Comparison of Advanced Analytical Techniques

| Technique | Principle | Advantages | Future Refinements |

|---|---|---|---|

| LC-MS/MS | Liquid chromatography separation followed by mass spectrometric detection. | High specificity and sensitivity, suitable for non-volatile and thermally labile compounds. medrxiv.orgphenomenex.com | Development of novel column chemistries for better isomer separation; improved ionization sources. |

| GC-MS/MS | Gas chromatography separation followed by mass spectrometric detection. | Excellent chromatographic resolution for steroids; extensive spectral libraries available. oup.comrestek.com | Use of advanced derivatization agents to improve volatility and sensitivity; implementation in high-throughput systems. fda.gov |

| GC-C-IRMS | GC coupled with a combustion interface and an isotope ratio mass spectrometer. | Measures the ratio of stable isotopes (¹³C/¹²C) to determine the origin of a compound. nih.gov | Application to a wider range of metabolites; improving the speed of analysis. core.ac.uk |

Rational Design and Synthesis of Highly Selective and Potent this compound Derivatives

Modifying the core structure of epiandrosterone can lead to the development of novel compounds with enhanced potency and selectivity for specific biological targets. This approach can help to isolate desired activities while minimizing others.

Future research in this area should involve:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the epiandrosterone scaffold and evaluating the biological activity of the resulting derivatives to understand which structural features are critical for specific effects. mdpi.com For example, studies have shown that creating pyrimidine (B1678525) derivatives at the D-ring of epiandrosterone can yield compounds with significant cytotoxic activities against cancer cell lines. mdpi.com

Target-Based Drug Design: Using computational modeling and molecular docking to design derivatives that have a high affinity and selectivity for a specific receptor, such as a subtype of the GABA-A receptor or the androgen receptor. mdpi.com

Synthesis of Novel Analogs: Exploring the synthesis of derivatives with modifications at various positions on the steroid nucleus, such as fluorination or methylation, which have been shown to enhance the activity of related DHEA analogs. nih.gov The goal is to create molecules that can serve as selective pharmacological tools to probe biological pathways or as potential therapeutic leads.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing Epiandrosterone acetate in laboratory settings?

- Answer : this compound is synthesized via acetylation of epiandrosterone using acetic anhydride or acetyl chloride in the presence of a catalyst. A documented procedure involves refluxing epiandrosterone with methanol and trimethyl orthoformate under sulfuric acid catalysis, followed by recrystallization from methylene chloride-methanol to obtain pure product (mp 156–159°C) . Characterization includes melting point determination, nuclear magnetic resonance (NMR) for structural confirmation, and mass spectrometry (MS) for molecular weight verification (C₂₁H₃₀O₃; 330.47 g/mol) .

Q. How is this compound utilized as an intermediate in pharmaceutical synthesis?

- Answer : It serves as a precursor in synthesizing contraceptives like norethisterone. Its 3-acetoxy group enhances stability during downstream reactions, enabling selective modifications at the 17-keto position for producing active pharmaceutical ingredients (APIs). Methodologies involve controlled hydrolysis or enzymatic cleavage of the acetate group under mild acidic or basic conditions to preserve the steroidal backbone .

Q. What analytical techniques are recommended for detecting this compound in biological matrices?

- Answer : Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation) is optimal for detecting trace amounts in fecal or tissue samples. Selected ion monitoring (SIM) at m/z 434 and 419 ensures specificity, while retention time alignment with reference standards validates identity . High-performance liquid chromatography (HPLC) with UV detection (λ ~240 nm) is also employed for purity assessment .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported CAS numbers (e.g., 1239-31-2 vs. 853-23-6) for this compound?

- Answer : Cross-referencing regulatory databases (e.g., PubChem, SciFinder) and verifying synthetic pathways clarifies discrepancies. Evidence suggests 1239-31-2 corresponds to the 3-acetate derivative of epiandrosterone, while 853-23-6 may denote a structural isomer or alternate nomenclature (e.g., dehydrothis compound). Reproducing synthesis protocols from peer-reviewed literature and comparing spectral data (NMR, IR) ensures accurate identification .

Q. What experimental strategies optimize microbial biotransformation of this compound into bioactive metabolites?

- Answer : Fungal strains like Trametes hirsuta and Cunninghamella blakesleeana hydroxylate this compound at positions 6β, 15α, or 15β under aerobic conditions. Optimization involves adjusting incubation time (7–14 days), pH (6.5–7.5), and substrate concentration (1–2 mg/mL). Metabolites are isolated via solvent extraction (ethyl acetate) and purified using column chromatography. Structural elucidation via X-ray crystallography or 2D-NMR confirms regioselectivity .

Q. How can researchers evaluate the therapeutic potential of this compound derivatives in disease models?

- Answer : Derivatives like hydrazones or oximes are synthesized via condensation with hydrazides or hydroxylamine. Antiviral activity is assessed using plaque reduction assays (e.g., against herpes simplex virus), while anticancer potential is tested via cell viability assays (e.g., MTT on breast cancer cell lines). Dose-response curves and molecular docking studies (e.g., targeting androgen receptors) establish structure-activity relationships (SARs) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Answer : Adhere to OSHA Hazard Communication Standard (HCS): use PPE (gloves, goggles), avoid inhalation (H332), and minimize dermal contact (H312). Toxicity assessments include acute exposure studies in rodent models (LD₅₀ determination) and in vitro cytotoxicity assays (e.g., hemolysis testing). Waste disposal follows EPA guidelines for steroid derivatives .

Methodological Challenges and Solutions

Q. How can researchers address low yields in this compound synthesis?

- Solution : Optimize reaction stoichiometry (1:1.2 molar ratio of epiandrosterone to acetylating agent) and employ anhydrous conditions to prevent hydrolysis. Catalytic DMAP (4-dimethylaminopyridine) accelerates acetylation. For scale-up, continuous flow reactors enhance reproducibility and reduce byproduct formation .

Q. What advanced techniques improve sensitivity in quantifying trace this compound in environmental samples?

- Solution : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) achieves detection limits <1 ng/mL. Solid-phase extraction (SPE) using C18 cartridges pre-concentrates samples. Isotope dilution with deuterated internal standards (e.g., D₃-Epiandrosterone acetate) corrects matrix effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.